3-(4-fluoro-2-nitrophenoxy)-N-phenylthiophene-2-carboxamide
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Overview
Description
3-(4-fluoro-2-nitrophenoxy)-N-phenylthiophene-2-carboxamide is a complex organic compound that features a thiophene ring substituted with a carboxamide group, a phenyl group, and a fluoronitrophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluoro-2-nitrophenoxy)-N-phenylthiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki-Miyaura coupling reaction to ensure high yield and purity. This could include the use of specific ligands and solvents to enhance the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluoro-2-nitrophenoxy)-N-phenylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the fluorine atom could yield various substituted derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as enzyme inhibitors or receptor modulators.
Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-fluoro-2-nitrophenoxy)-N-phenylthiophene-2-carboxamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it would likely interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-fluoro-2-nitrophenoxy)phenylboronic acid
- 3-formylphenylboronic acid
- 4-formylphenylboronic acid
Uniqueness
3-(4-fluoro-2-nitrophenoxy)-N-phenylthiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
3-(4-fluoro-2-nitrophenoxy)-N-phenylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN2O4S/c18-11-6-7-14(13(10-11)20(22)23)24-15-8-9-25-16(15)17(21)19-12-4-2-1-3-5-12/h1-10H,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGCAQMCXQQKND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C=CS2)OC3=C(C=C(C=C3)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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